molecular formula C24H20N4O3 B11121449 Furan-2-yl(4-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)methanone

Furan-2-yl(4-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)methanone

Cat. No.: B11121449
M. Wt: 412.4 g/mol
InChI Key: CXJOAIFASMAVOO-UHFFFAOYSA-N
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Description

4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core substituted with a pyridine ring, a piperazine moiety, and a furan-2-carbonyl group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated quinoline.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where a halogenated quinoline reacts with piperazine.

    Incorporation of the Furan-2-Carbonyl Group: The final step involves the acylation of the piperazine nitrogen with furan-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoline and pyridine rings can be reduced under hydrogenation conditions to form tetrahydroquinoline and piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline and piperidine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.

    Pathways Involved: It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, involving the release of cytochrome c from mitochondria and activation of caspases.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(PYRAZINE-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE: Similar structure but with a pyrazine ring instead of a furan ring.

    4-[4-(BENZOYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE: Similar structure but with a benzoyl group instead of a furan-2-carbonyl group.

Uniqueness

4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE is unique due to the presence of the furan-2-carbonyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

furan-2-yl-[4-(2-pyridin-4-ylquinoline-4-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H20N4O3/c29-23(27-11-13-28(14-12-27)24(30)22-6-3-15-31-22)19-16-21(17-7-9-25-10-8-17)26-20-5-2-1-4-18(19)20/h1-10,15-16H,11-14H2

InChI Key

CXJOAIFASMAVOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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